REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH3:11])[CH:5]=[CH:4][N+:3]=1[O-].C(OC(=O)C)(=[O:15])C.C(=O)([O-])[O-].[Na+].[Na+]>S(=O)(=O)(O)O>[OH:15][CH2:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH3:11])[CH:5]=[CH:4][N:3]=1 |f:2.3.4|
|
Name
|
2-methyl-4-propoxypyridine-1-oxide
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C=CC(=C1)OCCC)[O-]
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resultant solution was stirred at room temperature for 15 minutes, to which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was subjected to extraction with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of silica-gel (200 g), which
|
Type
|
WASH
|
Details
|
was eluted with carbon tetrachloride-acetone (5:3)
|
Type
|
CUSTOM
|
Details
|
The eluate was subjected to evaporation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISSOLUTION
|
Details
|
The residue (7.3 g) was dissolved in a solution of potassium hydroxide (2.8 g) in a mixture of water (3 ml) and methanol (60 ml)
|
Type
|
ADDITION
|
Details
|
were added ice-water
|
Type
|
EXTRACTION
|
Details
|
The mixture was subjected to extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of silica-gel (150 g), which
|
Type
|
WASH
|
Details
|
was eluted with 5% methanol-chloroform
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=CC(=C1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |